The compound 2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide is a complex organic molecule that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, cyano, and phenyl moieties. It has garnered attention in pharmaceutical research due to its potential biological activities.
This compound is synthesized through various chemical reactions involving pyridine derivatives and piperidine. The synthesis process often utilizes established organic chemistry techniques, including nucleophilic substitutions and cyclization reactions.
The compound can be classified as:
The synthesis of 2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide typically involves several steps:
The synthesis route may vary based on the availability of reagents and desired yield, but typically includes:
The molecular structure of 2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide can be represented as follows:
This structure features:
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under controlled conditions to optimize yields and minimize side products. Reaction monitoring can be performed using chromatography techniques.
The biological activity of 2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide may involve:
Research into its mechanism of action is ongoing, with studies focusing on its effects on cellular processes and potential therapeutic applications.
The compound has potential applications in:
Deoxyribonucleic acid (DNA) methyltransferase 1 (Deoxyribonucleic acid methyltransferase 1) represents a critical epigenetic modifying enzyme responsible for maintaining methylation patterns during cellular replication. The compound 2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide (molecular formula: C₂₂H₂₄N₆OS; molecular weight: 420.5 g/mol) has emerged as a potent and selective reversible inhibitor of Deoxyribonucleic acid methyltransferase 1 with significant implications for cancer therapy and epigenetic research [2] [4]. Its enantiomeric form (R)-2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide (GSK-3685032) demonstrates an half-maximal inhibitory concentration of 0.036 μM against Deoxyribonucleic acid methyltransferase 1, inducing robust DNA demethylation and transcriptional reactivation of silenced tumor suppressor genes [4].
The inhibition mechanism of this dicyanopyridine derivative involves non-covalent, DNA-competitive binding that disrupts Deoxyribonucleic acid methyltransferase 1's catalytic cycle without incorporating into the DNA helix. Unlike nucleoside analogs, it avoids DNA damage responses while effectively demethylating genomic DNA [4] [5].
X-ray crystallography (Protein Data Bank entry 7SFF, resolution 2.05 Å) reveals that the compound intercalates into the minor groove of hemimethylated DNA at the Deoxyribonucleic acid methyltransferase 1-Deoxyribonucleic acid interface [5] [6]. The 3,5-dicyanopyridine core inserts between two cytosine-guanine base pairs, displacing the Deoxyribonucleic acid methyltransferase 1 active-site loop (residues 1479-1502) by approximately 3.5 Å [5]. This displacement sterically blocks the catalytic cysteine 1226 nucleophile from accessing the cytosine nucleobase substrate.
Table 1: Structural Features of Deoxyribonucleic acid methyltransferase 1 Inhibitor Complexes
Inhibitor | PDB ID | Binding Site | Key Interactions |
---|---|---|---|
GSK-3685032 (R-enantiomer) | 7SFF | DNA intercalation site | Minor groove contacts, Arg1312 hydrogen bonding |
GSK3735967 | 7SFC | DNA intercalation site + aromatic cage | Active-site loop stabilization |
Zebularine (nucleoside analog) | 7SFF | Catalytic pocket | Covalent bond with Cys1226 |
The inhibitor’s phenylacetamide group occupies a sub-pocket typically engaged by histone H4 lysine 20 trimethylation (a known allosteric activator of Deoxyribonucleic acid methyltransferase 1), while the ethyl-dicyanopyridine moiety stabilizes the displaced catalytic loop through van der Waals interactions [5].
The 4-aminopiperidine substituent is indispensable for high-affinity binding, contributing approximately 40% of the inhibitor’s total binding energy according to thermodynamic profiling [5]. The primary amino group (–NH₂) forms a salt bridge with glutamate 1266 and hydrogen bonds with arginine 1312 of Deoxyribonucleic acid methyltransferase 1, effectively mimicking the phosphate backbone interactions of native DNA substrates [5] [6]. Mutation of arginine 1312 to methionine reduces inhibitor potency by >100-fold, confirming this interaction’s critical role [5].
The piperidine ring’s orientation positions the inhibitor for optimal minor groove contacts, with the nitrogen atom at position 1 serving as a hydrogen bond acceptor for nearby water-mediated interactions. This configuration enables selective discrimination against Deoxyribonucleic acid methyltransferase 3A/3B isoforms, which lack equivalent arginine residues near their catalytic pockets [4] [7].
Unlike decitabine (2'-deoxy-5-azacytidine) and azacitidine (5-azacytidine) – which function as irreversible, covalent inhibitors after incorporation into DNA – this dicyanopyridine inhibitor operates through reversible equilibrium binding without DNA integration [5]. This fundamental mechanistic difference confers distinct pharmacological advantages:
Table 2: Mechanism Comparison Between Deoxyribonucleic acid methyltransferase 1 Inhibitor Classes
Property | Dicyanopyridine Inhibitors | Nucleoside Analogs (Decitabine/Azacitidine) |
---|---|---|
Binding Mechanism | Non-covalent, competitive | Covalent, substrate-trapping |
DNA Incorporation | Absent | Required for activity |
Inhibition Reversibility | Fully reversible | Irreversible |
Catalytic Target | Deoxyribonucleic acid methyltransferase 1-DNA complex | Individual catalytic cysteine residues |
Cellular Effect | Gradual demethylation without DNA damage | DNA fragmentation and damage responses |
The non-time-dependent inhibition kinetics (Ki = 0.22 μM for GSK-3685032) allow precise epigenetic modulation without triggering catastrophic DNA damage responses associated with nucleoside analogs [4] [5]. Additionally, the compound’s selectivity profile (>200-fold selectivity over Deoxyribonucleic acid methyltransferase 3A/3B) contrasts with nucleoside analogs that non-specifically inhibit all catalytically active DNA methyltransferases [5] [7]. This selectivity potentially reduces off-target epigenetic dysregulation during therapeutic applications.
The compound exhibits physical properties conducive to research applications, appearing as a solid powder that requires storage at -20°C under inert atmosphere to maintain stability [2] . Its defined stereochemistry (R-enantiomer specifically) ensures optimal target engagement, as demonstrated by the 50-fold reduced potency of the S-enantiomer in enzymatic assays [4].
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